![molecular formula C9H11N3O2 B2713538 1-(3-Hydroxypropyl)benzotriazol-5-ol CAS No. 1523490-81-4](/img/structure/B2713538.png)
1-(3-Hydroxypropyl)benzotriazol-5-ol
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Description
Scientific Research Applications
Environmental Science and Pollution Treatment
Benzotriazoles, including derivatives similar to 1-(3-Hydroxypropyl)benzotriazol-5-ol, are recognized for their presence in the environment, primarily due to their widespread use as corrosion inhibitors in various industrial applications. Huntscha et al. (2014) discussed the aerobic biological degradation mechanisms of benzotriazoles in activated sludge, highlighting the identification of major transformation products in wastewater treatments, which underscore their environmental persistence and the need for effective degradation strategies (Huntscha et al., 2014). Moreover, Ye et al. (2018) evaluated the degradation efficiency of 1H-benzotriazole using ultraviolet activating persulfate, revealing insights into the degradation mechanisms and products, which contribute to understanding the environmental behavior and potential risks associated with these compounds (Ye et al., 2018).
Corrosion Inhibition
The application of benzotriazole derivatives for corrosion inhibition, particularly in protecting metals from corrosion, is well-documented. Dahiya et al. (2016) explored the use of various uronium compounds, including benzotriazole derivatives, as inhibitors for controlling corrosion of steel in acidic solutions. Their study provides valuable insights into the mechanisms of inhibition and the effectiveness of these compounds in corrosion protection (Dahiya et al., 2016). Additionally, the study by Tommesani et al. (1997) on the protective action of benzotriazole derivative films against copper corrosion emphasizes the significance of the molecular structure and the hydrophobic effects of alkyl chains in the inhibition process, offering a foundation for developing more effective corrosion inhibitors (Tommesani et al., 1997).
Materials Chemistry
In the realm of materials chemistry, benzotriazole derivatives are utilized as additives to improve the properties of materials. Jiang et al. (2013) reported on the application of zeolitic imidazolate framework-8 (ZIF-8) for the adsorption and removal of benzotriazoles from aqueous solutions, demonstrating the potential of novel materials for environmental remediation efforts (Jiang et al., 2013).
properties
IUPAC Name |
1-(3-hydroxypropyl)benzotriazol-5-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c13-5-1-4-12-9-3-2-7(14)6-8(9)10-11-12/h2-3,6,13-14H,1,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXMATVXZWNTRPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=NN2CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-hydroxypropyl)-1H-1,2,3-benzotriazol-5-ol | |
CAS RN |
1523490-81-4 |
Source
|
Record name | 1-(3-hydroxypropyl)-1H-1,2,3-benzotriazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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